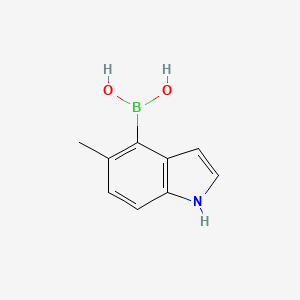

(5-methyl-1H-indol-4-yl)boronic acid

Vue d'ensemble

Description

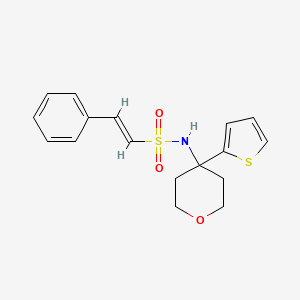

(5-methyl-1H-indol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring substituted with a boronic acid group at the 4-position and a methyl group at the 5-position

Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, are known to interact with multiple receptors and have been used in the treatment of various disorders . They play a significant role in cell biology and have shown potential in treating cancer cells and microbes .

Mode of Action

It’s known that boronic acids, in general, are used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, making them attractive synthetic intermediates .

Result of Action

Indole derivatives have shown diverse biological activities and therapeutic possibilities .

Action Environment

The action of (5-methyl-1H-indol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which boronic acids are commonly used, requires specific reaction conditions . Additionally, boronic acids are generally stable and environmentally benign, degrading into boric acid, which is relatively harmless to humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-indol-4-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 5-methylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reaction conditions is also optimized to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(5-methyl-1H-indol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as halogens or nitro groups, and Lewis acids as catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Alcohols or ketones.

Substitution: Halogenated or nitro-substituted indoles.

Applications De Recherche Scientifique

(5-methyl-1H-indol-4-yl)boronic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-methyl-1H-indole-2-boronic acid): Similar structure but with the boronic acid group at the 2-position.

(1-methyl-1H-indole-4-yl)boronic acid: Similar structure but with a methyl group at the nitrogen atom instead of the 5-position.

(5-bromo-1H-indole-4-yl)boronic acid: Similar structure but with a bromine atom at the 5-position instead of a methyl group.

Uniqueness

(5-methyl-1H-indol-4-yl)boronic acid is unique due to the specific positioning of the boronic acid and methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Propriétés

IUPAC Name |

(5-methyl-1H-indol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOHUNFVXQUGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2461782.png)

![2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B2461788.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)

![5-amino-1-[(4-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2461790.png)

![N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2461791.png)

![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461793.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2461795.png)

![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)

![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)